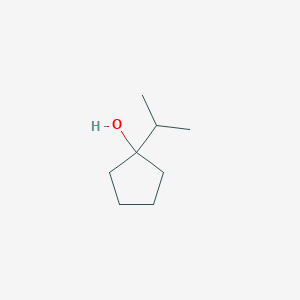

1-(Propan-2-yl)cyclopentan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions, including photolysis, where compounds afford other structures upon exposure to light, and reactions involving cyclohexene as a trap for carbenes. For instance, the hydrocarbon "1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene" undergoes photolysis to yield dimethylvinylidene, showcasing a method that could be analogous to synthesizing "1-(Propan-2-yl)cyclopentan-1-ol" through similar photolytic pathways or rearrangements (Hardikar, Warren, & Thamattoor, 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(Propan-2-yl)cyclopentan-1-ol" can be elucidated using techniques such as crystal X-ray diffraction analysis. For example, the crystal structure, DFT calculation, and Hirshfeld surface analysis of "1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one" provides insights into molecular geometry and intermolecular interactions, which are crucial for understanding the structural characteristics of "1-(Propan-2-yl)cyclopentan-1-ol" (Adardour et al., 2023).

Chemical Reactions and Properties

Compounds with structures similar to "1-(Propan-2-yl)cyclopentan-1-ol" participate in a variety of chemical reactions, including the formation of cationic derivatives in the presence of catalysts for transfer hydrogenation, showcasing their reactivity and potential as catalysts in organic synthesis. For example, the synthesis of ionic liquid-based Ru(II)–phosphinite compounds demonstrates the versatility of these compounds in catalytic reactions (Aydemir et al., 2014).

Physical Properties Analysis

The study of thermodynamic properties, such as heat capacity and entropy of organic compounds like propan-1-ol and 2-methylpropan-1-ol, provides insight into the physical characteristics of "1-(Propan-2-yl)cyclopentan-1-ol." These studies help in understanding the behavior of such compounds under different temperature conditions (Counsell, Lees, & Martin, 1968).

Chemical Properties Analysis

The chemical properties of "1-(Propan-2-yl)cyclopentan-1-ol" can be inferred from studies on similar compounds, such as the synthesis and in vitro biological evaluation of derivatives for antifungal activities. These studies highlight the potential biological activity and chemical reactivity of compounds structurally related to "1-(Propan-2-yl)cyclopentan-1-ol" (Zambrano-Huerta et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

1-(Propan-2-yl)cyclopentan-1-ol derivatives have shown significant promise in antifungal applications. A study by Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives exhibiting high activity against Candida spp. strains. Their antifungal potency was compared favorably to existing compounds like Itraconazole and Fluconazole, suggesting their potential as antifungal agents (Zambrano-Huerta et al., 2019).

Catalytic and Chemical Synthesis Applications

The compound has been studied for its utility in chemical synthesis. Aydemir et al. (2014) discussed the synthesis of ionic liquid-based Ru(II)–phosphinite compounds from 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride. These compounds demonstrated excellent efficiency in the transfer hydrogenation of various ketones, highlighting their catalytic potential (Aydemir et al., 2014).

Analytical Chemistry

In the field of analytical chemistry, the properties of this compound and its derivatives have been studied. Oswal et al. (2004) explored the thermodynamic properties of mixtures involving propan-2-ol and other compounds, focusing on isentropic compressibilities and excess molar volumes. Such studies are essential for understanding the interactions in chemical systems (Oswal et al., 2004).

Thermodynamics and Physical Chemistry

Research by Counsell et al. (1968) involved measuring the heat capacities of various alcohols, including 2-methylpropan-1-ol, a related compound. This kind of research provides valuable insights into the thermodynamic properties of organic oxygen compounds, which are fundamental to many areas of chemistry (Counsell et al., 1968).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-propan-2-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)8(9)5-3-4-6-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHCTQIRJHNLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288136 | |

| Record name | 1-(propan-2-yl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propan-2-yl)cyclopentan-1-ol | |

CAS RN |

1462-05-1 | |

| Record name | NSC54359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(propan-2-yl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.